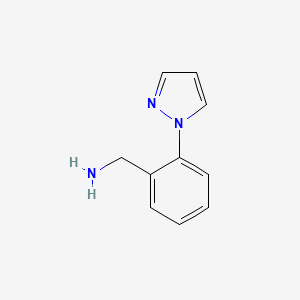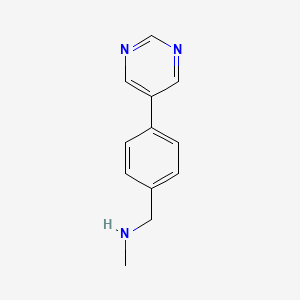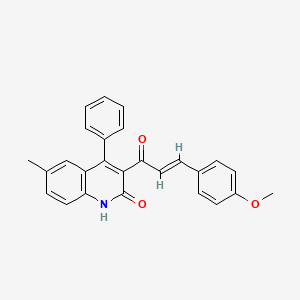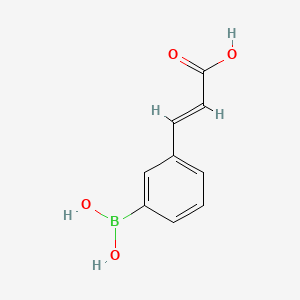
2-(1H-吡唑-1-基)苄胺
描述
2-(1H-Pyrazol-1-yl)benzylamine is an organic compound that features a pyrazole ring attached to a benzylamine moiety. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its unique structural properties. It appears as a colorless to light yellow solid and is moderately soluble in organic solvents like ethanol and dimethyl ether, while its solubility in water is relatively low .
科学研究应用
2-(1H-Pyrazol-1-yl)benzylamine has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
The primary targets of the compound 2-(1H-Pyrazol-1-yl)benzylamine are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential interactions and effects .
Mode of Action
As a heterocyclic compound, it may interact with various biological targets in complex ways .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
生化分析
Biochemical Properties
2-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate the transfer of functional groups. The interactions between 2-(1H-Pyrazol-1-yl)benzylamine and these enzymes often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance catalytic efficiency .
Cellular Effects
The effects of 2-(1H-Pyrazol-1-yl)benzylamine on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and alterations in cellular metabolism. For instance, 2-(1H-Pyrazol-1-yl)benzylamine has been shown to influence the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrazol-1-yl)benzylamine exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-(1H-Pyrazol-1-yl)benzylamine can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Pyrazol-1-yl)benzylamine can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to 2-(1H-Pyrazol-1-yl)benzylamine can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrazol-1-yl)benzylamine in animal models vary with dosage. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2-(1H-Pyrazol-1-yl)benzylamine may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
2-(1H-Pyrazol-1-yl)benzylamine is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(1H-Pyrazol-1-yl)benzylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of 2-(1H-Pyrazol-1-yl)benzylamine within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(1H-Pyrazol-1-yl)benzylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 2-(1H-Pyrazol-1-yl)benzylamine can determine its specific biological effects and interactions with other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)benzylamine typically involves a two-step process:
Synthesis of 2-cyanobenzylamine: This is achieved by reacting benzylamine with hydrogen cyanide under controlled conditions.
Formation of 2-(1H-Pyrazol-1-yl)benzylamine: The 2-cyanobenzylamine is then reacted with 1H-pyrazole in the presence of a base, such as sodium hydroxide, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrazol-1-yl)benzylamine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
2-(1H-Pyrazol-1-yl)benzylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(1H-Pyrazol-1-yl)benzylamine can be compared with other similar compounds, such as:
- 2-(1H-Pyrrolyl)benzylamine
- 3-(1H-Pyrrol-1-yl)benzylamine
- 2-(Phenoxymethyl)benzylamine
- 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
- 2-(1H-Benzoimidazol-2-yl)-ethylamine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of 2-(1H-Pyrazol-1-yl)benzylamine lies in its pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
(2-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMJUZRSTJBVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426710 | |
| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449758-13-8 | |
| Record name | 2-(1H-Pyrazol-1-yl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(1H-pyrazol-1-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)
![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)
![1-[(Z)-1-(4-aminophenyl)ethylideneamino]-3-(3-methylphenyl)thiourea](/img/structure/B1365444.png)
![(E)-4-[2-(Anilinocarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1365445.png)
![(E)-4-[4-(diaminomethylideneamino)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1365447.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)

![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
